4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate
CAS No.: 769156-75-4
Cat. No.: VC16139123
Molecular Formula: C23H18BrN3O5
Molecular Weight: 496.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 769156-75-4 |
|---|---|
| Molecular Formula | C23H18BrN3O5 |
| Molecular Weight | 496.3 g/mol |
| IUPAC Name | [4-bromo-2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
| Standard InChI | InChI=1S/C23H18BrN3O5/c1-31-19-10-8-18(9-11-19)26-21(28)22(29)27-25-14-16-13-17(24)7-12-20(16)32-23(30)15-5-3-2-4-6-15/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
| Standard InChI Key | XKDHYGJCTQKUEL-AFUMVMLFSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Introduction
The compound 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate is a complex organic molecule with a specific structure that includes bromine, methoxyanilino, and benzoate groups. This compound is not directly mentioned in the provided search results, but related compounds suggest its potential interest in chemical synthesis and research.
Synthesis and Preparation
The synthesis of 4-bromo-2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl benzoate would likely involve multiple steps, including the formation of the hydrazono group and the attachment of the benzoate moiety. This process might require careful control of reaction conditions to ensure the desired stereochemistry (E configuration).
Potential Applications
While specific applications of this compound are not detailed in the available literature, compounds with similar structures are often explored for their biological activity, such as antimicrobial or anticancer properties. The presence of bromine and the hydrazono group could also make it useful in materials science or as a precursor for further chemical synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume